Spiro[3.4]octan-2-amine hydrochloride

Physicochemical profiling Amine basicity Spirocyclic scaffold design

Medicinal chemistry programs frequently encounter conformational flexibility in amine-containing fragments that erodes target selectivity. Spiro[3.4]octan-2-amine hydrochloride directly addresses this limitation with a rigid spirocyclic core possessing zero rotatable bonds within the bicyclic system. • Predicted pKa of 10.94 - a stronger base than typical secondary amines (e.g., diethylamine ~10.6), offering enhanced hydrogen-bond acceptor potential for target engagement rescue. • LogP of 2.09 - measurably higher than the 5-amine and 6-amine regioisomers (LogP 1.68), preferred when increased lipophilicity is needed for membrane permeability or hydrophobic pocket occupancy. • Supplied as the hydrochloride salt with ≥95% purity; available in research-scale quantities from 50 mg to 1 g with rapid global dispatch.

Molecular Formula C8H16ClN
Molecular Weight 161.67
CAS No. 2248329-86-2
Cat. No. B2675587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[3.4]octan-2-amine hydrochloride
CAS2248329-86-2
Molecular FormulaC8H16ClN
Molecular Weight161.67
Structural Identifiers
SMILESC1CCC2(C1)CC(C2)N.Cl
InChIInChI=1S/C8H15N.ClH/c9-7-5-8(6-7)3-1-2-4-8;/h7H,1-6,9H2;1H
InChIKeyIWIFWUYQOSZCSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[3.4]octan-2-amine HCl: Physicochemical Profile & Scaffold Class


Spiro[3.4]octan-2-amine hydrochloride is a conformationally constrained spirocyclic aliphatic amine building block, belonging to the class of spiro[3.4]octane derivatives increasingly utilized in medicinal chemistry to fine-tune molecular conformation, physicochemical properties, and target selectivity . The molecule features a rigid bicyclic framework where a cyclobutane and cyclopentane ring share a single quaternary carbon, with the amine positioned at the 2-position of the cyclobutane ring. This regioisomeric positioning distinguishes it from other spiro[3.4]octan-amine variants and influences its electronic and steric profile, which are critical parameters in drug design.

Spiro[3.4]octan-2-amine HCl: Non-Interchangeability with Regioisomers


Substitution of spiro[3.4]octan-2-amine hydrochloride with another spiro[3.4]octane amine regioisomer (e.g., the 5-amine or 6-amine) or a non-spirocyclic aliphatic amine is not a like-for-like exchange. The precise position of the amine group on the spirocyclic scaffold dictates the molecule's basicity, lipophilicity, and the spatial orientation of the amine pharmacophore, which in turn governs molecular recognition, hydrogen-bonding geometry, and pharmacokinetic behavior . Even among spiro[3.4]octane isomers, predicted physicochemical parameters such as pKa and LogP diverge measurably, as the evidence below demonstrates, making each regioisomer a distinct chemical entity with potentially divergent structure-activity relationships.

Spiro[3.4]octan-2-amine HCl: Quantitative Differentiation vs. Analogs


Elevated Basicity Compared to Secondary Alkyl Amines

The predicted acid dissociation constant (pKa) of the conjugate acid of spiro[3.4]octan-2-amine is 10.94 ± 0.20 . This value is approximately 0.3–0.4 log units higher than the typical pKa range (≈10.5–10.6) observed for simple secondary alkyl amines such as diethylamine. The elevated basicity arises from the unique electronic environment imposed by the spirocyclic framework, which affects the amine's protonation state at physiological pH and may influence its binding interactions with biological targets.

Physicochemical profiling Amine basicity Spirocyclic scaffold design

Higher Lipophilicity than 5- and 6-Amine Regioisomers

The calculated partition coefficient (LogP) for spiro[3.4]octan-2-amine is reported as 2.09 . In contrast, the 5-amine and 6-amine regioisomers each exhibit a lower calculated LogP of 1.68 . The 2-amine is thus approximately 0.4 LogP units more lipophilic, indicating a measurably greater preference for non-polar environments and potentially higher membrane permeability compared to its structural isomers.

Lipophilicity Drug-likeness Spirocyclic amine regioisomers

Conformational Restriction vs. Non-Spirocyclic Amines

Spiro[3.4]octan-2-amine possesses zero rotatable bonds within its bicyclic core by virtue of the spiro junction, which locks the cyclobutane and cyclopentane rings in a defined three-dimensional orientation . In comparison, a non-spirocyclic amine such as N-ethylcyclopentanamine has two rotatable bonds between the amine and the cyclopentane ring, allowing significantly greater conformational freedom. This rigidification can profoundly impact the entropic cost of binding and target selectivity.

Conformational restriction Spirocyclic scaffold Drug design

Spiro[3.4]octan-2-amine HCl: Recommended Application Scenarios


Scaffold-Hopping with Elevated Basicity

Projects seeking to replace a non-spirocyclic secondary amine fragment with a more basic, conformationally constrained alternative can leverage spiro[3.4]octan-2-amine hydrochloride. The predicted pKa of 10.94 is higher than that of typical secondary amines (e.g., diethylamine, pKa ~10.6), offering stronger hydrogen-bond acceptor potential and a distinct protonation profile that may rescue or enhance target engagement in basic amine pharmacophores where a stronger base is desired.

Lipophilicity Tuning by Regioisomer Selection

In a medicinal chemistry program exploring spiro[3.4]octane amine building blocks, the 2-amine isomer provides a LogP of 2.09, which is measurably higher than the 1.68 observed for the 5-amine and 6-amine isomers . This makes the 2-amine the preferred choice when an increase in lipophilicity is needed to improve membrane permeability or target engagement in hydrophobic binding pockets, without altering the core scaffold.

Selectivity Enhancement via Conformational Rigidification

For drug discovery programs where off-target activity is linked to conformational flexibility of the amine-containing fragment, spiro[3.4]octan-2-amine hydrochloride offers a rigid spirocyclic core with zero rotatable bonds within the bicyclic system . This contrasts with flexible alkyl amines that possess two or more rotatable bonds, making the spiro compound a strategic choice to pre-organize the pharmacophore and potentially improve selectivity profiles by reducing the number of low-energy conformations accessible in solution.

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